

# [Novel In Situ Hybridization Probe] troubleshooting guide and FAQ

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## Compound of Interest

Compound Name: *Spb-aad*

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## Novel In Situ Hybridization Probe: Technical Support Center

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using novel in situ hybridization (ISH) probes. The information is designed to help you overcome common experimental challenges and achieve optimal results.

### Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your ISH experiments.

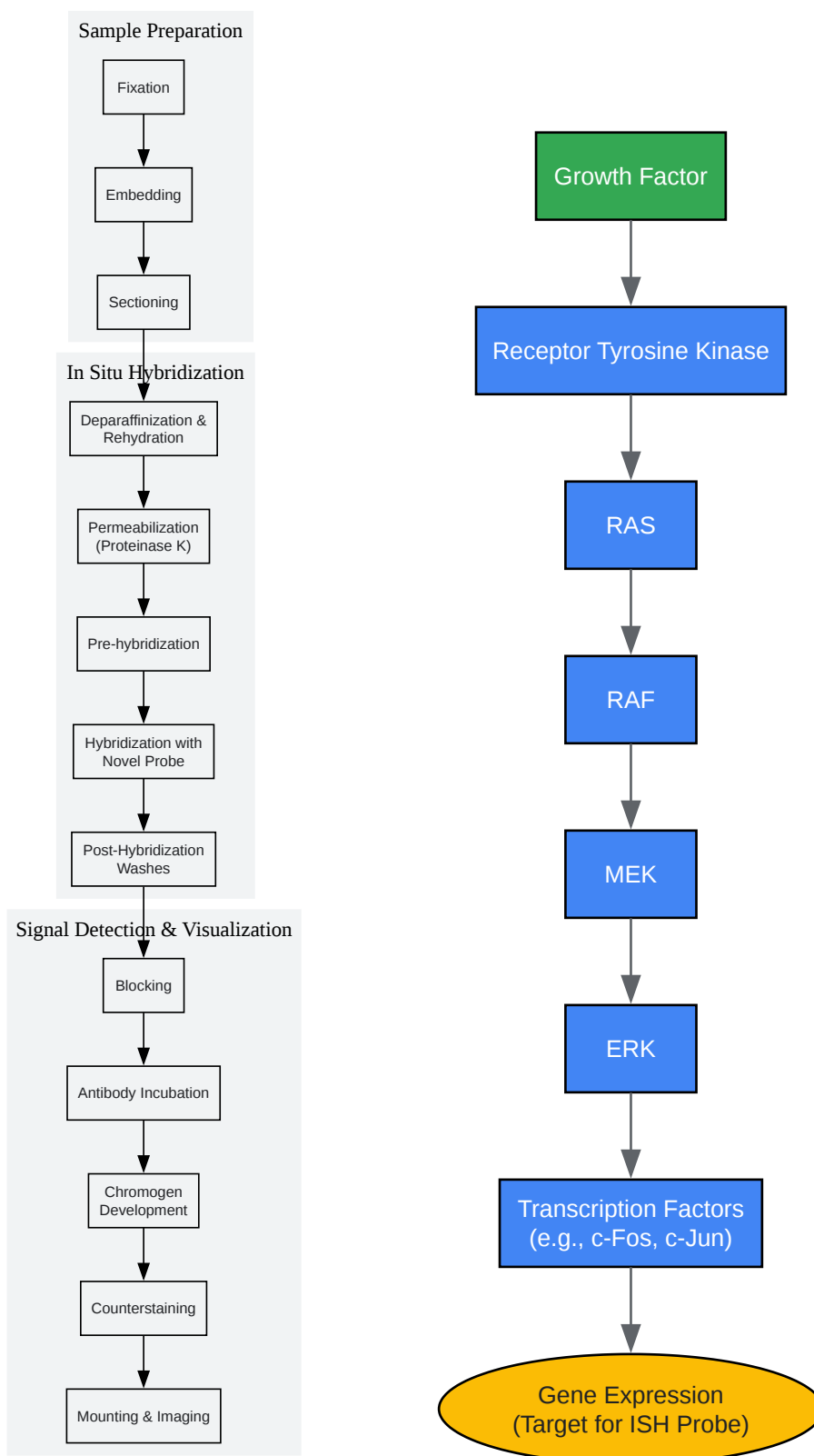
#### Category 1: No Signal or Weak Signal

**Question:** Why am I not seeing any signal, or why is my signal very weak?

**Answer:** A lack of signal is a common issue in ISH experiments and can stem from several factors throughout the protocol. Here are the most frequent causes and their solutions:

- **Poor RNA Quality:** The target RNA in your tissue may be degraded. To prevent RNA degradation, handle tissue samples with care, use RNase-free reagents and techniques, and store them properly.<sup>[1]</sup> For older slides, storing them in 100% ethanol at -20°C can help preserve the RNA for years.

- **Improper Tissue Fixation:** Both under-fixation and over-fixation can lead to weak or no signal. [2] Under-fixation can result in RNA loss, while over-fixation can mask the target sequence, preventing probe access. [3] It is crucial to optimize fixation time based on the tissue type and thickness. [1]
- **Suboptimal Probe Concentration:** The concentration of your novel ISH probe may be too low. For genes with low expression, a higher probe concentration (around 500 ng/mL) may be necessary. [4] It's recommended to perform a concentration optimization experiment. [2][4]
- **Inefficient Probe Penetration:** The probe may not be reaching the target RNA within the tissue. This can be due to insufficient permeabilization. [2][5] Optimizing the proteinase K digestion step is critical; insufficient digestion will result in a diminished signal. [6]
- **Incorrect Hybridization Temperature:** The hybridization temperature must be optimized for your specific probe and target sequence. [2] A temperature that is too high can prevent the probe from binding to the target. [3]
- **Issues with Probe Denaturation:** The probe and target sequences must be completely denatured for proper hybridization. [3] Ensure your heating equipment is calibrated correctly and that you are following the recommended denaturation times and temperatures. [3]
- **Problems with the Detection System:** The reagents used for signal detection may be inactive or used incorrectly. [7][8] Always check the expiration dates of your reagents and ensure they are stored properly. A lack of sensitivity in the detection system can also result in weak staining. [9]



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